DSM705 hydrochloride

Description

BenchChem offers high-quality DSM705 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSM705 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

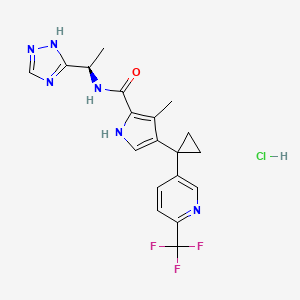

Molecular Formula |

C19H20ClF3N6O |

|---|---|

Molecular Weight |

440.8 g/mol |

IUPAC Name |

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H19F3N6O.ClH/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22;/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28);1H/t11-;/m1./s1 |

InChI Key |

RHFZUAKKIHNLHI-RFVHGSKJSA-N |

Isomeric SMILES |

CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)N[C@H](C)C4=NC=NN4.Cl |

Canonical SMILES |

CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC(C)C4=NC=NN4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Target of DSM705 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular target of the antimalarial compound DSM705 hydrochloride, its mechanism of action, and the experimental methodologies used for its characterization.

Executive Summary

DSM705 hydrochloride is a potent, orally active antimalarial agent that selectively targets the dihydroorotate dehydrogenase (DHODH) enzyme of the Plasmodium parasite.[1][2][3][4] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital macromolecules required for the parasite's rapid proliferation.[5] Notably, Plasmodium species are entirely reliant on this pathway as they lack the pyrimidine salvage pathways present in their human hosts.[1][5] This dependency makes plasmodial DHODH a highly attractive and validated target for antimalarial drug development. DSM705 hydrochloride exhibits nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH while showing no significant inhibition of the mammalian ortholog, highlighting its high selectivity.[1][2]

Molecular Target: Plasmodium Dihydroorotate Dehydrogenase (DHODH)

The primary molecular target of DSM705 hydrochloride is the flavin-dependent enzyme dihydroorotate dehydrogenase (DHODH).[1][3][4] In Plasmodium, this enzyme is located in the inner mitochondrial membrane and catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate, with ubiquinone acting as the electron acceptor.[5]

Mechanism of Action

DSM705 hydrochloride acts as a potent and selective inhibitor of Plasmodium DHODH.[1][2][3] By binding to the enzyme, it blocks the synthesis of orotate, a crucial precursor for all pyrimidine nucleotides. The depletion of the pyrimidine pool ultimately halts DNA and RNA synthesis, leading to the cessation of parasite growth and replication.[5] The high selectivity of DSM705 hydrochloride for the parasite enzyme over the human counterpart is a key feature, minimizing the potential for host toxicity.[1][2]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy and pharmacokinetic parameters of DSM705 and its hydrochloride salt.

Table 1: In Vitro Potency of DSM705 Hydrochloride

| Target/Cell Line | IC50/EC50 (nM) | Reference |

| P. falciparum DHODH (PfDHODH) | 95 | [1][2][4] |

| P. vivax DHODH (PvDHODH) | 52 | [1][2][4] |

| P. falciparum 3D7 cells | 12 | [1][2][4] |

| Human DHODH | >100,000 | [6] |

Table 2: In Vivo Pharmacokinetics of DSM705 in Swiss Outbred Mice (Single Dose) [2][4]

| Route of Administration | Dose (mg/kg) | Bioavailability (F%) | Half-life (t1/2, h) | Cmax (µM) | Plasma Clearance (CL, mL/min/kg) | Volume of Distribution (Vss, L/kg) |

| Oral (p.o.) | 2.6 | 74 | 3.4 | 2.6 | - | - |

| Oral (p.o.) | 24 | 70 | 4.5 | 20 | - | - |

| Intravenous (i.v.) | 2.3 | - | - | - | 2.8 | 1.3 |

Table 3: In Vivo Efficacy of DSM705 Hydrochloride in a P. falciparum SCID Mouse Model [2][4]

| Dosing Regimen | Dose (mg/kg) | Outcome |

| Twice daily p.o. for 6 days | 3-200 | Dose-dependent parasite killing |

| Twice daily p.o. for 6 days | 50 | Maximum rate of parasite killing and complete suppression of parasitemia by days 7-8 |

Signaling Pathway and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway in Plasmodium

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium, highlighting the step inhibited by DSM705 hydrochloride.

Caption: De Novo Pyrimidine Biosynthesis in Plasmodium.

Experimental Workflow: DHODH Enzyme Inhibition Assay

This diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against DHODH.

Caption: DHODH Enzyme Inhibition Assay Workflow.

Experimental Workflow: Cell-Based Antimalarial Assay (SYBR Green I)

This diagram illustrates a common method for assessing the efficacy of antimalarial compounds against P. falciparum in culture.

Caption: Cell-Based Antimalarial Assay Workflow.

Experimental Protocols

Recombinant Plasmodium DHODH Inhibition Assay

This protocol is a representative method for determining the IC50 value of an inhibitor against recombinant Plasmodium DHODH.

Materials:

-

Recombinant P. falciparum or P. vivax DHODH

-

DSM705 hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

-

Substrate Solution: L-dihydroorotate

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare a stock solution of DSM705 hydrochloride in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

In a 96-well plate, add the diluted compound to the assay buffer. Include a DMSO-only control.

-

Add the substrate (dihydroorotate) and the electron acceptor (DCIP) to the wells.

-

Initiate the enzymatic reaction by adding a solution of recombinant Plasmodium DHODH to each well.

-

Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time at room temperature. The decrease in absorbance corresponds to the reduction of DCIP.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol describes a common method for assessing the anti-proliferative activity of compounds against the blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain) maintained in human red blood cells

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

DSM705 hydrochloride

-

SYBR Green I lysis buffer

-

96-well black, clear-bottom microplates

-

Humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Fluorescence plate reader

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare serial dilutions of DSM705 hydrochloride in complete culture medium.

-

In a 96-well plate, add the diluted compound to wells containing the parasite culture at a defined parasitemia and hematocrit. Include untreated and uninfected red blood cell controls.

-

Incubate the plate for 72 hours at 37°C in the gassed, humidified chamber.

-

After incubation, lyse the red blood cells by freezing the plate at -80°C for at least 2 hours.

-

Thaw the plate at room temperature.

-

Add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with DNA, providing a fluorescent signal proportional to the amount of parasite DNA.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Subtract the background fluorescence from the uninfected red blood cell controls.

-

Calculate the percentage of parasite growth inhibition relative to the untreated control.

-

Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

DSM705 hydrochloride is a promising antimalarial candidate that specifically inhibits the essential Plasmodium enzyme DHODH. Its high potency, selectivity over the human enzyme, and oral bioavailability make it an important subject of ongoing research and development in the fight against malaria. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this and other DHODH inhibitors.

References

- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic analysis of pyrimidine biosynthetic enzymes in Plasmodium falciparum | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 4. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. DSM705 hydrochloride [cnreagent.com]

DSM705 Hydrochloride: A Technical Guide to a Novel DHODH Inhibitor for Antimalarial Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DSM705 hydrochloride, a promising pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium species. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction to DHODH Inhibition in Malaria

Malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the continuous development of new therapeutics due to the emergence of drug resistance. The de novo pyrimidine biosynthesis pathway is essential for the proliferation of malaria parasites, as they lack the pyrimidine salvage pathways present in their human hosts. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1][2] This makes Plasmodium DHODH an attractive and validated target for antimalarial drug discovery.[3]

DSM705 is a potent and selective inhibitor of Plasmodium DHODH, demonstrating nanomolar potency against the parasite's enzyme while showing no significant inhibition of the mammalian counterpart.[4] Its hydrochloride salt form generally offers improved water solubility and stability. This selectivity provides a promising therapeutic window for the development of DSM705 as an antimalarial agent.

Mechanism of Action

DSM705 hydrochloride exerts its antimalarial activity by specifically inhibiting the function of Plasmodium DHODH. This inhibition blocks the synthesis of orotate, a crucial precursor for pyrimidine nucleotides (uridine monophosphate - UMP), which are essential for DNA and RNA synthesis.[1][2] The depletion of the pyrimidine pool ultimately leads to the cessation of parasite replication and cell death.[1]

Quantitative Data

The following tables summarize the key quantitative data for DSM705 hydrochloride, demonstrating its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Activity of DSM705

| Target/Organism | Assay Type | Parameter | Value (nM) | Reference(s) |

| P. falciparum DHODH (PfDHODH) | Enzyme Inhibition | IC50 | 95 | [4][5] |

| P. vivax DHODH (PvDHODH) | Enzyme Inhibition | IC50 | 52 | [4][5] |

| Human DHODH | Enzyme Inhibition | IC50 | >100,000 | [3] |

| P. falciparum 3D7 cells | Cell-based | EC50 | 12 | [4] |

Table 2: In Vivo Efficacy of DSM705 in a SCID Mouse Model of Malaria

| Animal Model | Dosing Regimen | Key Finding | Reference(s) |

| SCID mice inoculated with P. falciparum | 3-200 mg/kg, p.o., twice daily for 6 days | Maximum parasite killing rate at 50 mg/kg; complete suppression of parasitemia by days 7-8. | [4] |

Table 3: Pharmacokinetic Parameters of DSM705 in Swiss Outbred Mice

| Route of Administration | Dose (mg/kg) | Bioavailability (F%) | Half-life (t1/2, h) | Cmax (µM) | Plasma Clearance (CL, mL/min/kg) | Volume of Distribution (Vss, L/kg) | Reference(s) |

| Oral (p.o.) | 2.6 | 74 | 3.4 | 2.6 | - | - | [5] |

| Oral (p.o.) | 24 | 70 | 4.5 | 20 | - | - | [5] |

| Intravenous (i.v.) | 2.3 | - | - | - | 2.8 | 1.3 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative and may require optimization based on specific laboratory conditions.

DHODH Enzyme Inhibition Assay (DCIP Assay)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant Plasmodium falciparum DHODH (PfDHODH)

-

DSM705 hydrochloride

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a serial dilution of DSM705 hydrochloride in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant PfDHODH, and varying concentrations of DSM705 hydrochloride (or vehicle control).

-

Add CoQ10 and DCIP to the wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding DHO to each well.

-

Immediately measure the decrease in absorbance at 600 nm over a period of 10-20 minutes using a microplate reader.

-

Calculate the rate of DCIP reduction to determine DHODH activity.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

In Vitro Antiplasmodial Activity Assay

This assay determines the efficacy of DSM705 hydrochloride against the erythrocytic stages of P. falciparum in culture.

Materials:

-

P. falciparum strain (e.g., 3D7)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II)

-

DSM705 hydrochloride

-

96-well microtiter plates

-

[3H]-hypoxanthine or other DNA synthesis markers

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

Procedure:

-

Prepare a suspension of parasitized erythrocytes at a starting parasitemia of ~0.5-1% and a hematocrit of 2.5% in complete culture medium.

-

Add 100 µL of the parasite culture to each well of a 96-well plate.

-

Add 100 µL of complete culture medium containing serial dilutions of DSM705 hydrochloride to the wells.

-

Incubate the plates for 48 hours at 37°C in a controlled gas environment.

-

After 48 hours, add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvest the cells onto a filter mat and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

-

Determine the EC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.

In Vivo Efficacy Study in a SCID Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of DSM705 hydrochloride in a humanized SCID mouse model of P. falciparum infection.

Materials:

-

Severe Combined Immunodeficient (SCID) mice

-

Human erythrocytes

-

P. falciparum strain adapted for in vivo growth

-

DSM705 hydrochloride

-

Dosing vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)

-

Giemsa stain

-

Microscope

Procedure:

-

Engraft SCID mice with human erythrocytes.

-

Infect the humanized mice with P. falciparum.

-

Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

-

Once the parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and control groups.

-

Administer DSM705 hydrochloride orally at various dose levels (e.g., 3, 10, 30, 100 mg/kg) for a specified duration (e.g., 4-6 days). The control group receives the vehicle only.

-

Continue to monitor parasitemia daily during and after the treatment period.

-

The primary endpoint is the reduction in parasitemia compared to the control group. The dose required to achieve a 90% reduction in parasitemia (ED90) can be calculated.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Conclusion

DSM705 hydrochloride is a promising antimalarial candidate that selectively targets Plasmodium DHODH, a crucial enzyme for parasite survival. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile in preclinical models, underscores its potential for further development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of DSM705 and other novel DHODH inhibitors. Further studies are warranted to fully elucidate its clinical potential in the fight against malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput LC-MS/MS assay for quantification of artesunate and its metabolite dihydroartemisinin in human plasma and saliva. | Semantic Scholar [semanticscholar.org]

- 4. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]

The Structure and Function of Plasmodium Dihydroorotate Dehydrogenase: A Critical Target for Antimalarial Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating infectious disease caused by protozoan parasites of the genus Plasmodium, continues to pose a significant global health threat. The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been validated as a promising target for therapeutic intervention. Unlike their human hosts, malaria parasites are solely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency creates a therapeutic window for the development of selective PfDHODH inhibitors. This technical guide provides a comprehensive overview of the structure, function, and inhibition of Plasmodium DHODH, with a focus on its role as a drug target. It includes a compilation of quantitative data on enzyme kinetics and inhibitor potency, detailed experimental protocols for key assays, and graphical representations of relevant biological pathways and experimental workflows.

Introduction: The Pivotal Role of Plasmodium DHODH in Parasite Survival

Plasmodium species, the causative agents of malaria, have a complex life cycle that involves rapid proliferation in both the human host and the mosquito vector. This high rate of replication demands a constant supply of nucleotides for DNA and RNA synthesis. While human cells can utilize both de novo and salvage pathways for pyrimidine biosynthesis, Plasmodium parasites lack the necessary enzymes for the salvage pathway and are therefore exclusively dependent on the de novo synthesis of pyrimidines.[1][2][3][4] This metabolic vulnerability makes the enzymes of the de novo pyrimidine pathway attractive targets for the development of antimalarial drugs.[5][6]

Dihydroorotate dehydrogenase (DHODH) is the fourth and only redox enzyme in this essential pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate.[1][2] In Plasmodium, this enzyme is a Class 2 DHODH, a flavin mononucleotide (FMN)-dependent mitochondrial protein that is coupled to the electron transport chain via coenzyme Q (CoQ).[7][8] The significant structural differences between the parasite and human DHODH enzymes, particularly in the inhibitor-binding site, have enabled the development of highly selective inhibitors with potent antimalarial activity.[5]

Structure of Plasmodium DHODH: A Gateway for Selective Inhibition

The three-dimensional structure of P. falciparum DHODH (PfDHODH) has been extensively studied, primarily through X-ray crystallography. These studies have revealed a dimeric enzyme with each monomer consisting of two main domains: an N-terminal domain that anchors the protein to the inner mitochondrial membrane and a C-terminal catalytic domain with a characteristic α/β-barrel fold.[9]

The active site for dihydroorotate binding is located within the C-terminal domain. Adjacent to the FMN cofactor lies a largely hydrophobic tunnel that is believed to be the binding site for the electron acceptor, coenzyme Q.[10][11][12] Crucially, this tunnel is also the binding site for most known PfDHODH inhibitors. Significant amino acid sequence and conformational differences exist between the CoQ binding tunnels of PfDHODH and human DHODH (HsDHODH). These differences are the primary reason for the species selectivity of many inhibitors.[10][11][12] For instance, the active metabolite of leflunomide, A77 1726, binds differently to PfDHODH and HsDHODH, explaining its preferential inhibition of the human enzyme.[10][11][12]

Function and Catalytic Mechanism

Plasmodium DHODH catalyzes the oxidation of dihydroorotate to orotate in a two-step reaction:

-

Reductive Half-Reaction: Dihydroorotate binds to the active site and is oxidized to orotate, with the concomitant reduction of the FMN cofactor to FMNH₂.

-

Oxidative Half-Reaction: The reduced flavin (FMNH₂) is re-oxidized to FMN by transferring electrons to a molecule of coenzyme Q (ubiquinone), which is reduced to ubiquinol.

This catalytic cycle effectively links pyrimidine biosynthesis to the mitochondrial respiratory chain.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the key kinetic parameters for P. falciparum DHODH.

| Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |

| Dihydroorotate | 40-80 | 8 | [13] |

| Coenzyme Q₁ | - | - | [14] |

| Coenzyme Qᴅ | - | - | [14] |

| Coenzyme Q₂ | - | - | [14] |

Note: Specific values for CoQ analogues are dependent on detergent concentrations.[14]

Inhibitor Potency

A wide range of compounds have been identified as potent and selective inhibitors of PfDHODH. The following table provides a summary of the 50% inhibitory concentrations (IC₅₀) for some key inhibitors against Plasmodium and human DHODH.

| Inhibitor | PfDHODH IC₅₀ (nM) | PvDHODH IC₅₀ (nM) | HsDHODH IC₅₀ (nM) | Selectivity (Hs/Pf) | Reference |

| Genz-667348 | <30 | <30 | >30,000 | >1000 | [7] |

| Genz-668857 | <30 | - | >30,000 | >1000 | [7] |

| Genz-669178 | <30 | <30 | >30,000 | >1000 | [7] |

| Phenylbenzamide 4 | 20 | - | >250,000 | 12,500 | [4] |

| Urea 5 | 800 | - | >100,000 | >125 | [4] |

| Naphthamide 6 | 300 | - | >100,000 | >333 | [4] |

| Pyrrole 8 | 40 | - | >100,000 | >2500 | [4] |

| DSM265 | 0.53 | 1.1 | >100,000 | >188,679 | [15] |

| Teriflunomide | 2,600 | - | 360 | 0.14 | [15] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: De novo pyrimidine biosynthesis pathway in Plasmodium.

Figure 2: Catalytic cycle of Plasmodium DHODH.

Figure 3: Drug discovery workflow for PfDHODH inhibitors.

Experimental Protocols

Recombinant PfDHODH Expression and Purification

A truncated form of PfDHODH, lacking the N-terminal mitochondrial membrane-spanning domain (typically residues 1-157), is commonly expressed in Escherichia coli for structural and kinetic studies.[7] An additional surface loop (residues 384–413) may also be deleted to facilitate crystallization.[7]

-

Gene Cloning: The gene encoding the truncated PfDHODH is cloned into a suitable expression vector, such as pET-28b, often with an N-terminal His-tag for purification.

-

Protein Expression: The expression plasmid is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown to an OD₆₀₀ of 0.6-0.8 at 37°C, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100) to solubilize the membrane-associated protein. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Purification: The protein is purified from the soluble fraction using immobilized metal affinity chromatography (IMAC) via the His-tag. Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.

PfDHODH Enzyme Activity Assay (DCIP-Based)

This is a common colorimetric assay used to measure PfDHODH activity and screen for inhibitors.[7][16]

-

Assay Principle: The assay monitors the reduction of the dye 2,6-dichloroindophenol (DCIP) by CoQ, which is in turn reduced by PfDHODH. The reduction of DCIP leads to a decrease in absorbance at 600-620 nm.

-

Reagents:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

L-dihydroorotate (substrate).

-

Decylubiquinone (CoQ analog).

-

DCIP (electron acceptor).

-

Purified recombinant PfDHODH.

-

-

Procedure (384-well plate format):

-

Add test compounds dissolved in DMSO to the wells.

-

Add the assay buffer containing L-dihydroorotate, decylubiquinone, and DCIP.

-

Initiate the reaction by adding PfDHODH.

-

Incubate at room temperature for a defined period (e.g., 20 minutes).

-

Measure the absorbance at 600 nm using a microplate reader.

-

-

Data Analysis: The percent inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

High-Throughput Fluorescence-Based Assay

A more sensitive fluorescence-based assay has been developed for high-throughput screening.[17]

-

Assay Principle: This assay replaces the CoQ analog and DCIP with the redox-sensitive dye resazurin. DHODH-mediated reduction of resazurin produces the highly fluorescent resorufin.

-

Procedure: The general procedure is similar to the DCIP-based assay, with the final step being the measurement of fluorescence (excitation ~560 nm, emission ~590 nm). This method is amenable to 1536-well plate formats and has a high Z' factor, indicating its robustness for HTS.[17]

Crystallization of PfDHODH

Obtaining high-quality crystals of PfDHODH is crucial for structure-based drug design.

-

Protein Preparation: Highly pure and concentrated (e.g., 10-20 mg/mL) recombinant PfDHODH (often the loop-deleted construct) is used.

-

Complex Formation: The protein is typically pre-incubated with the inhibitor of interest and a substrate or product analog (e.g., dihydroorotate or orotate) to stabilize a specific conformation.

-

Crystallization Method: The hanging drop vapor diffusion method is commonly used. A small volume of the protein-inhibitor complex is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., PEG 3350 or PEG 4000) and salts (e.g., LiCl or ammonium sulfate).

-

Crystal Growth and Data Collection: Crystals typically grow over several days to weeks at a constant temperature (e.g., 20°C). Once suitable crystals are obtained, they are cryo-protected and diffraction data are collected at a synchrotron source.[7][18][19]

In Vitro Culture of P. falciparum for Drug Susceptibility Testing

The efficacy of PfDHODH inhibitors against the parasite is assessed using in vitro culture systems.[1][10][20]

-

Culture Conditions: Asexual erythrocytic stages of P. falciparum are cultured in human red blood cells (O⁺) at a specific hematocrit (e.g., 2-5%) in RPMI-1640 medium supplemented with human serum or a serum substitute like Albumax II. The cultures are maintained at 37°C in a low-oxygen atmosphere (e.g., 5% O₂, 5% CO₂, 90% N₂).[6]

-

Drug Susceptibility Assay (SYBR Green I-based):

-

Synchronized ring-stage parasites are plated in 96- or 384-well plates containing serial dilutions of the test compounds.

-

Plates are incubated for 72 hours under standard culture conditions.

-

The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

-

Fluorescence is measured to quantify parasite growth.

-

IC₅₀ values, representing the drug concentration that inhibits parasite growth by 50%, are calculated from the dose-response curves.

-

Conclusion and Future Directions

Plasmodium dihydroorotate dehydrogenase has unequivocally emerged as a high-value target for the development of novel antimalarial therapies. The essentiality of the de novo pyrimidine biosynthesis pathway in the parasite, coupled with the significant structural differences between the parasite and human enzymes, provides a solid foundation for the design of potent and selective inhibitors. The wealth of structural and functional data, along with robust experimental protocols, has facilitated the discovery of several promising lead compounds, some of which have advanced to clinical trials.

Future research in this area should continue to focus on:

-

Structure-based drug design: Leveraging the growing number of PfDHODH-inhibitor complex structures to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

-

Combating drug resistance: Understanding the mechanisms by which parasites may develop resistance to DHODH inhibitors and developing strategies to mitigate this risk, such as combination therapies.

-

Pan-Plasmodium activity: Developing inhibitors with potent activity against other human-infecting Plasmodium species, such as P. vivax.

-

Translational research: Advancing the most promising preclinical candidates through the drug development pipeline to deliver new, effective, and safe antimalarial drugs to patients in need.

The continued focus on targeting Plasmodium DHODH holds immense promise for the global effort to control and ultimately eradicate malaria.

References

- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mmv.org [mmv.org]

- 7. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

- 11. benchchem.com [benchchem.com]

- 12. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detergent-dependent kinetics of truncated Plasmodium falciparum dihydroorotate dehydrogenase - Research - Institut Pasteur [research.pasteur.fr]

- 15. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. in vitro DHODH activity assay [bio-protocol.org]

- 17. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystallization and preliminary X-ray diffraction of malate dehydrogenase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystallization and preliminary X-ray diffraction of malate dehydrogenase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

The Pyrimidine Biosynthesis Pathway in Plasmodium falciparum: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless global burden of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the urgent discovery and development of novel antimalarial therapeutics. The parasite's metabolic pathways offer a rich source of potential drug targets, among which the de novo pyrimidine biosynthesis pathway stands out as a particularly vulnerable chokepoint. Unlike its human host, which can salvage preformed pyrimidines from the environment, P. falciparum is entirely dependent on this six-enzyme pathway for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. This absolute reliance makes the pyrimidine biosynthesis pathway a prime target for chemotherapeutic intervention.

This technical guide provides a comprehensive overview of the core components of the P. falciparum pyrimidine biosynthesis pathway. It is designed to equip researchers, scientists, and drug development professionals with the detailed information required to pursue rational drug design and discovery efforts targeting this essential metabolic route. The guide covers the enzymatic steps of the pathway, quantitative kinetic data, inhibitor profiles, detailed experimental protocols for enzyme characterization, and visualizations of the pathway and experimental workflows.

The Core Pathway: A Six-Step Synthesis of Uridine Monophosphate (UMP)

The de novo pyrimidine biosynthesis pathway in P. falciparum comprises six sequential enzymatic reactions that convert bicarbonate and L-aspartate into uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides. A key distinction from the human pathway is the organization of the enzymes; in humans, the first three and last two enzymes exist as bifunctional proteins, whereas in P. falciparum, they are monofunctional or form unique complexes, offering opportunities for selective inhibition.

The six key enzymes in the P. falciparum pathway are:

-

Carbamoyl Phosphate Synthetase II (PfCPSII): Catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.

-

Aspartate Transcarbamoylase (PfATCase): Condenses carbamoyl phosphate with L-aspartate to form N-carbamoyl-L-aspartate.

-

Dihydroorotase (PfDHOase): Catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate.

-

Dihydroorotate Dehydrogenase (PfDHODH): Oxidizes dihydroorotate to orotate. This is the only redox reaction in the pathway and is considered the rate-limiting step.

-

Orotate Phosphoribosyltransferase (PfOPRT): Transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine 5'-monophosphate (OMP).

-

Orotidine 5'-Monophosphate Decarboxylase (PfOMPDC): Decarboxylates OMP to produce UMP.

Below is a diagram illustrating the sequential steps of this vital pathway.

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.

Quantitative Data Summary

A thorough understanding of the enzymatic characteristics of the pyrimidine biosynthesis pathway is crucial for effective drug development. The following tables summarize the available quantitative data for the six key enzymes, including their kinetic parameters and inhibition constants for known inhibitors.

Table 1: Kinetic Parameters of P. falciparum Pyrimidine Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| PfCPSII | Glutamine, HCO3-, ATP | N/A | N/A | N/A | N/A | Data not available |

| PfATCase | Carbamoyl Phosphate | 10.1 (in presence of 1 mM Aspartate) | 12.1 ± 0.3 | N/A | N/A | [1] |

| L-Aspartate | (sigmoidal, substrate inhibition >1mM) | 10.1 ± 0.4 | N/A | N/A | [1] | |

| PfDHOase | N-Carbamoyl-L-aspartate | N/A | N/A | N/A | N/A | Data not available |

| PfDHODH | L-Dihydroorotate | N/A | N/A | N/A | N/A | [2][3] |

| PfOPRT | Orotate | N/A | N/A | N/A | N/A | [4] |

| PRPP | 9.3 ± 0.5 | 2,994 | 3,534 | 3.8 x 108 | [5] | |

| PfOMPDC | OMP | 350 ± 60 | 2.70 ± 0.10 | N/A | N/A | [6][7] |

N/A: Data not available in the searched literature.

Table 2: Inhibitors of P. falciparum Pyrimidine Biosynthesis Enzymes

| Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Inhibition Type | Reference(s) |

| PfATCase | 2,3-naphthalenediol | 5,500 ± 900 | Allosteric | [1] | |

| BDA-04 | 77.2 | Allosteric | [8][9] | ||

| BDA-11 | 45.7 | Allosteric | [8] | ||

| BDA-14 | 114.3 | Allosteric | [8] | ||

| BDA-24 | 102.7 | Allosteric | [8] | ||

| PfDHOase | L-6-Thiodihydroorotate | 6,500 | Competitive | [10] | |

| PfDHODH | Genz-667348 | Double-digit nM range | N/A | [11] | |

| Genz-668857 | Double-digit nM range | N/A | [11] | ||

| Genz-669178 | Double-digit nM range | N/A | [11] | ||

| DSM1 | 47 | N/A | [12] | ||

| Phenylbenzamides | 20 - 800 | N/A | [12] | ||

| PfOMPDC | Pyrazofurin 5'-monophosphate | 3.6 ± 0.7 | Competitive | [6][7] | |

| Xanthosine 5'-monophosphate (XMP) | 4.4 ± 0.7 | Competitive | [6][7] | ||

| 6-Azauridine 5'-monophosphate (AzaUMP) | 12 ± 3 | Competitive | [6][7] | ||

| Allopurinol-3-riboside 5'-monophosphate | 240 ± 20 | Competitive | [6][7] |

N/A: Data not available in the searched literature.

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to drug discovery research. This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the P. falciparum pyrimidine biosynthesis pathway.

Recombinant Expression and Purification of PfATCase

This protocol describes the cloning, expression, and purification of a truncated version of P. falciparum Aspartate Transcarbamoylase (PfATC-Met3).

1. Cloning:

-

The gene fragment encoding the truncated PfATC (PfATC-Met3) is amplified by PCR.

-

The PCR product is cloned into a suitable expression vector, such as pASK-IBA3, which allows for the addition of a C-terminal Strep-Tag for purification.

-

The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Expression:

-

A single colony of transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight.

-

The starter culture is used to inoculate a larger volume of autoinduction medium.

-

The culture is incubated at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of anhydrotetracycline to a final concentration of 200 µg/L.

-

The culture is then incubated at a lower temperature (e.g., 20°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

3. Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble protein is loaded onto a Strep-Tactin affinity chromatography column.

-

The column is washed extensively with wash buffer (lysis buffer).

-

The bound protein is eluted with elution buffer (wash buffer containing 2.5 mM desthiobiotin).

-

The eluted fractions are analyzed by SDS-PAGE for purity.

-

Fractions containing the purified protein are pooled and further purified by size-exclusion chromatography (SEC) to remove aggregates and ensure homogeneity. The SEC buffer should be optimized for protein stability, for example, based on differential scanning fluorimetry results.

The following diagram illustrates the general workflow for recombinant protein expression and purification.

Caption: A generalized workflow for recombinant protein production.

PfDHODH Inhibition Assay

This protocol describes a high-throughput spectrophotometric assay to measure the inhibition of PfDHODH. The assay monitors the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

-

Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Substrate solution: 175 µM L-dihydroorotate in Assay Buffer.

-

Co-substrate solution: 18 µM decylubiquinone in Assay Buffer.

-

Indicator solution: 95 µM 2,6-dichloroindophenol (DCIP) in Assay Buffer.

-

Enzyme solution: 12.5 nM purified PfDHODH in Assay Buffer.

-

Test compounds and controls dissolved in DMSO.

-

384-well microplates.

Procedure:

-

In a 384-well plate, add the test compounds at various concentrations. Include appropriate controls (e.g., no inhibitor, known inhibitor).

-

Add the enzyme solution to each well.

-

Add the substrate, co-substrate, and indicator solutions to initiate the reaction. The final reaction volume is 50 µL.

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the absorbance at 600 nm using a microplate reader. The decrease in absorbance at 600 nm corresponds to the reduction of DCIP and is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for the PfDHODH inhibition assay.

Caption: Workflow for the PfDHODH spectrophotometric inhibition assay.

Crystallization of PfATCase

This protocol provides the conditions for the crystallization of the truncated PfATC-Met3.

1. Protein Preparation:

-

Purified PfATC-Met3 is concentrated to approximately 9 mg/mL in a suitable buffer determined by stability screening (e.g., a buffer containing 50 mM Tris-HCl pH 8.0 and 300 mM NaCl).

2. Crystallization Screening:

-

Initial crystallization screening is performed using the sitting-drop vapor-diffusion method in 96-well plates.

-

A high-throughput crystallization robot can be used to set up the screens with commercially available sparse-matrix screening kits.

-

Typically, equal volumes (e.g., 0.1 µL) of the protein solution and the crystallization reagent are mixed and equilibrated against a larger volume (e.g., 50 µL) of the reservoir solution at a constant temperature (e.g., 20°C).

3. Optimization of Crystallization Conditions:

-

Initial hits from the screening are optimized by varying the concentrations of the precipitant, buffer pH, and additives.

-

The final optimized crystallization condition for PfATC-Met3 that yielded diffraction-quality crystals was: 0.1 M bis-tris propane pH 7.5, 0.2 M sodium sulfate, 5 mM magnesium sulfate, and 15% (w/v) PEG 3350[13].

4. Data Collection:

-

Crystals are cryo-protected if necessary and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

The logical relationship for identifying suitable crystallization conditions is depicted below.

Caption: Logical workflow for protein crystallization.

Conclusion

The de novo pyrimidine biosynthesis pathway of P. falciparum remains a highly attractive and validated target for the development of novel antimalarial drugs. The essential nature of this pathway for the parasite, coupled with significant structural and organizational differences in its constituent enzymes compared to their human counterparts, provides a solid foundation for the discovery of selective inhibitors. This technical guide has consolidated key quantitative data and detailed experimental protocols to facilitate further research and development in this critical area. The provided information on enzyme kinetics, inhibitor potencies, and methodologies for protein production, characterization, and screening will empower researchers to accelerate the design and evaluation of new chemical entities targeting this vital parasite pathway, ultimately contributing to the global effort to combat malaria.

References

- 1. research.rug.nl [research.rug.nl]

- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detergent-dependent kinetics of truncated Plasmodium falciparum dihydroorotate dehydrogenase - Research - Institut Pasteur [research.pasteur.fr]

- 4. Human malaria parasite orotate phosphoribosyltransferase: functional expression, characterization of kinetic reaction mechanism and inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with anti-malarial activity in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Small-Molecule Allosteric Inhibitors of PfATC as Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a non-competitive inhibitor of Plasmodium falciparum aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of truncated aspartate transcarbamoylase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of DSM705 Hydrochloride: A Novel Antimalarial Agent Targeting Dihydroorotate Dehydrogenase

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, driven by the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the development of novel antimalarial agents with new mechanisms of action. DSM705 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the parasite. This document provides an in-depth technical guide on the discovery, synthesis, mechanism of action, and preclinical evaluation of DSM705 hydrochloride, intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction: The Rationale for Targeting PfDHODH

The de novo pyrimidine biosynthesis pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules in the malaria parasite, Plasmodium falciparum. Unlike its human host, the parasite lacks a pyrimidine salvage pathway and is entirely dependent on this de novo synthesis for its survival and proliferation.[1][2] This metabolic vulnerability makes the enzymes within this pathway attractive targets for antimalarial drug discovery.

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. The significant structural differences between the parasite and human DHODH enzymes allow for the development of selective inhibitors with a favorable therapeutic window.[3] DSM705, a pyrrole-based inhibitor, emerged from a structure-guided computational optimization program aimed at identifying potent and selective PfDHODH inhibitors with improved drug-like properties.[4] The hydrochloride salt form, DSM705 hydrochloride, offers enhanced water solubility and stability.[5]

Mechanism of Action of DSM705

DSM705 acts as a potent inhibitor of PfDHODH, thereby disrupting the parasite's pyrimidine supply and halting its growth. The mechanism involves the binding of DSM705 to the ubiquinone binding site of the enzyme, preventing the regeneration of the FMN cofactor and blocking the catalytic cycle. This leads to a depletion of the pyrimidine pool, which is critical for nucleic acid synthesis and parasite replication.

References

- 1. mmv.org [mmv.org]

- 2. benchchem.com [benchchem.com]

- 3. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of DSM705 Hydrochloride

Introduction

DSM705 hydrochloride is an orally active, pyrrole-based antimalarial compound that acts as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of Plasmodium parasites.[1][2] This compound has demonstrated nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH, with no significant inhibition of the mammalian enzyme, highlighting its potential as a targeted antimalarial agent.[3][2] Its development has been guided by structure-based computational optimization to improve upon earlier compounds in the series, focusing on enhancing properties like solubility and metabolic stability.[4][5] This document provides a comprehensive overview of the known physicochemical properties of DSM705 hydrochloride, detailed experimental protocols, and its mechanism of action to support further research and development efforts.

Physicochemical Properties

The fundamental physicochemical characteristics of DSM705 hydrochloride are crucial for its formulation, delivery, and pharmacokinetic profile. The hydrochloride salt form is noted to possess enhanced water solubility and stability compared to its free base counterpart.[6]

Table 1: Summary of Physicochemical Data for DSM705 Hydrochloride

| Property | Value | Source |

| IUPAC Name | N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-5-[1-(4-pyridin-2-ylphenyl)cyclopropyl]-1H-pyrrole-3-carboxamide;hydrochloride | Inferred from structure |

| Molecular Formula | C₁₉H₂₀ClF₃N₆O | [1] |

| Molecular Weight | 440.85 g/mol | Calculated from formula |

| CAS Number | 2989908-08-7 | [3][2] |

| Appearance | Solid (implied) | [3] |

| Solubility | ≥ 2.5 mg/mL (5.67 mM) in specific formulations (see Protocol 1-3) | [3][2] |

| Storage Conditions | -20°C (1 month) or -80°C (6 months), sealed from moisture | [3][1] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing data. The following sections describe protocols for determining the solubility of DSM705 hydrochloride and general methods for characterizing other key physicochemical properties.

Protocol 1: Aqueous Formulation for In Vivo Studies

This protocol details the preparation of a clear solution of DSM705 hydrochloride suitable for administration.

-

Solvent System: Prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][2]

-

Preparation: Add each solvent sequentially. For example, to prepare 1 mL of vehicle, combine 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.

-

Dissolution: Dissolve DSM705 hydrochloride in the final solvent system.

-

Observation: A clear solution with a solubility of at least 2.5 mg/mL (5.67 mM) should be achieved.[3][2] Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[3]

Protocol 2: SBE-β-CD Formulation

This method utilizes a cyclodextrin-based vehicle to improve solubility.

-

Solvent System: Prepare a vehicle consisting of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3][2]

-

Preparation of 20% SBE-β-CD: Dissolve 2 g of SBE-β-CD in 10 mL of saline to obtain a clear solution. This solution can be stored at 4°C for one week.[2]

-

Dissolution: Add DSM705 hydrochloride to the final solvent system. For example, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[2]

-

Observation: This protocol yields a clear solution with a solubility of at least 2.5 mg/mL (5.67 mM).[3][2]

Protocol 3: Oil-Based Formulation

This protocol is for creating a solution in a corn oil-based vehicle.

-

Solvent System: Prepare a vehicle consisting of 10% DMSO and 90% Corn Oil.[3][2]

-

Preparation: Add the solvents sequentially.

-

Dissolution: Dissolve DSM705 hydrochloride in the vehicle. For instance, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[2]

-

Observation: A clear solution with a solubility of at least 2.5 mg/mL (5.67 mM) is obtained.[3][2]

References

- 1. DSM705 hydrochloride - Immunomart [immunomart.com]

- 2. DSM705 hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to DSM705 Hydrochloride for Malaria Chemoprevention Research

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical overview of the preclinical antimalarial candidate DSM705 hydrochloride, focusing on its mechanism of action, experimental evaluation, and developmental context for malaria chemoprevention.

Executive Summary

DSM705 is a potent, pyrrole-based selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.[1][2] Developed as a potential alternative to the earlier clinical candidate DSM265, DSM705 demonstrated nanomolar potency against both P. falciparum and P. vivax DHODH enzymes and activity against blood-stage parasites with high selectivity over the human enzyme.[3][4] Preclinical studies in a humanized mouse model confirmed its in vivo efficacy, where it fully suppressed parasitemia.[1]

Following the termination of DSM265's development due to toxicity concerns, the strategic focus for DHODH inhibitors shifted from treatment to chemoprevention.[5][6] While DSM705 possessed improved properties such as better solubility and a reduced risk of resistance compared to its predecessor, it was ultimately not advanced as a clinical candidate.[5][6] This decision was based on its potency and a predicted human half-life that was considered insufficient to meet the target product profile of a once-monthly dosing regimen for malaria chemoprevention.[6] This guide provides a comprehensive summary of the quantitative data, experimental protocols, and developmental pathway of DSM705 to inform future research in the field.

Mechanism of Action

DSM705 hydrochloride targets the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA, RNA, and other essential molecules in the malaria parasite.[5][6] Plasmodium species are entirely dependent on this pathway as they lack the necessary salvage pathways for pyrimidines.[6] The specific target of DSM705 is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[5][6] DSM705 exhibits high selectivity and potent inhibitory activity against the Plasmodium DHODH enzyme while showing no significant inhibition of the mammalian ortholog, providing a strong therapeutic window.[1][3][4]

Preclinical Data Summary

The preclinical evaluation of DSM705 generated key quantitative data on its in vitro activity against the parasite enzyme and cells, its in vivo efficacy in a mouse model, and its pharmacokinetic profile.

In Vitro Activity

DSM705 shows potent and selective inhibition of the Plasmodium DHODH enzyme and robust activity against cultured P. falciparum parasites.[1][3][4]

| Parameter | Target/Strain | Value (nM) | Reference |

| IC₅₀ | P. falciparum DHODH (PfDHODH) | 95 | [1][3][4] |

| IC₅₀ | P. vivax DHODH (PvDHODH) | 52 | [1][3][4] |

| EC₅₀ | P. falciparum 3D7 Cells | 12 | [1][3][4] |

| IC₅₀ | Human DHODH | No Inhibition | [1][3][4] |

In Vivo Efficacy

Efficacy was assessed in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum.

| Animal Model | Dosing Regimen | Key Finding | Reference |

| SCID Mice (P. falciparum) | 3-200 mg/kg, p.o., twice daily for 6 days | Dose-dependent parasite killing. Maximum killing rate at 50 mg/kg, achieving full suppression of parasitemia by days 7-8. | [1][3][4] |

Pharmacokinetic Profile

The pharmacokinetic properties of DSM705 were evaluated in Swiss outbred mice following single oral and intravenous administrations.[1][3][4]

| Parameter | Dose & Route | Value | Reference |

| Bioavailability (F) | 2.6 mg/kg, p.o. | 74% | [1][3][4] |

| 24 mg/kg, p.o. | 70% | [1][3][4] | |

| Half-life (t₁/₂) | 2.6 mg/kg, p.o. | 3.4 h | [1][3][4] |

| 24 mg/kg, p.o. | 4.5 h | [1][3][4] | |

| Max Concentration (Cₘₐₓ) | 2.6 mg/kg, p.o. | 2.6 µM | [1][3][4] |

| 24 mg/kg, p.o. | 20 µM | [1][3][4] | |

| Plasma Clearance (CL) | 2.3 mg/kg, i.v. | 2.8 mL/min/kg | [1][3][4] |

| Volume of Distribution (Vₛₛ) | 2.3 mg/kg, i.v. | 1.3 L/kg | [1][3][4] |

Experimental Methodologies

Detailed protocols are essential for the replication and extension of research findings. The following sections describe the key methodologies used in the preclinical evaluation of DSM705.

In Vitro Enzyme Inhibition Assay (DHODH Assay)

The inhibitory activity of DSM705 against recombinant P. falciparum and P. vivax DHODH was determined using a steady-state kinetic analysis.[2]

-

Enzyme Source: Recombinantly expressed and purified DHODH from P. falciparum and P. vivax.

-

Assay Principle: The assay measures the enzymatic reduction of a ubiquinone analog, which is coupled to the oxidation of dihydroorotate. The reaction rate is monitored spectrophotometrically.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of DSM705 hydrochloride in an appropriate buffer system.

-

The reaction is initiated by adding the substrates (dihydroorotate and the electron acceptor).

-

The change in absorbance over time is recorded to determine the initial reaction velocity.

-

Data are normalized to control wells (containing vehicle, e.g., DMSO) and plotted against the logarithm of inhibitor concentration.

-

The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

-

In Vivo Efficacy Model and Workflow

The in vivo antimalarial activity was evaluated using a humanized SCID mouse model, which supports the growth of human malaria parasites.[3]

In Vivo Formulation Preparation

The hydrochloride salt form of DSM705 offers enhanced water solubility and stability.[1] For in vivo studies, specific formulations were used to ensure adequate solubility and bioavailability.[3][4]

-

Protocol 1 (Aqueous-based):

-

Create a stock solution of DSM705 HCl in DMSO (e.g., 25 mg/mL).

-

Sequentially add and mix the following co-solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4]

-

For example, to prepare 1 mL: Add 100 µL of the DMSO stock to 400 µL PEG300 and mix. Add 50 µL Tween-80 and mix. Finally, add 450 µL saline to reach the final volume.[4]

-

-

Protocol 2 (Cyclodextrin-based):

-

Protocol 3 (Oil-based):

Developmental Context and Future Directions

The development of DSM705 was part of a broader strategy to identify novel DHODH inhibitors for malaria. It emerged as a backup candidate to DSM265, which had advanced to Phase II clinical trials before being halted.[5][7] The experience with DSM265 highlighted DHODH as a clinically validated target but also prompted a strategic pivot towards chemoprevention, where a longer duration of action is paramount.[5]

DSM705 offered advantages over DSM265, including a distinct chemical scaffold, improved solubility, and a lower risk of resistance.[6] However, its preclinical profile did not fully align with the stringent requirements for a once-monthly prophylactic agent. The primary limitations were its potency and a predicted human half-life that was too short to maintain protective concentrations for a full month from a single dose.[6] This led to the discontinuation of its development in favor of a new structure-based discovery effort. That effort successfully identified a novel, more potent pyrazolopyridinone-based series of DHODH inhibitors with the potential to meet the monthly dosing goal for malaria chemoprevention.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DSM705 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. DSM705 hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSM705 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

An In-depth Technical Guide on the Early-Stage Research of DSM705 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on DSM705 hydrochloride, a promising antimalarial candidate. The document delves into its mechanism of action, preclinical efficacy, and pharmacokinetic profile, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Core Compound Information

DSM705 is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of Plasmodium parasites.[1][2][3] The hydrochloride salt form, DSM705 hydrochloride, generally offers enhanced water solubility and stability.[1][3] This compound exhibits potent and selective activity against Plasmodium species with no significant inhibition of the mammalian DHODH enzyme, making it a promising candidate for antimalarial therapy.[1][3][4][5]

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Plasmodium parasites rely exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of nucleotides essential for DNA and RNA replication.[1][6] Unlike their human hosts, these parasites lack pyrimidine salvage pathways. This dependency makes the de novo pathway an attractive target for therapeutic intervention.

DSM705 hydrochloride specifically inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the fourth enzyme in this six-step pathway.[2][6] PfDHODH catalyzes the oxidation of dihydroorotate to orotate.[6] By blocking this crucial step, DSM705 hydrochloride depletes the parasite's pyrimidine pool, thereby halting its growth and replication.[6]

References

In Vivo Efficacy of DSM705 Hydrochloride in Murine Models of Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of DSM705 hydrochloride, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in mouse models of malaria. The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical antimalarial activity of this compound. This document summarizes key quantitative data, details established experimental protocols, and visualizes the relevant biological pathway and experimental workflows.

Core Efficacy and Pharmacokinetic Data

DSM705 hydrochloride has demonstrated significant activity against Plasmodium species in various in vivo studies. The following tables summarize the key quantitative data regarding its efficacy and pharmacokinetic properties in murine models.

Table 1: In Vivo Efficacy of DSM705 Hydrochloride Against Plasmodium falciparum in SCID Mice

| Dosage Regimen (Oral, twice daily for 6 days) | Parasitemia Suppression | Outcome | Reference |

| 3-200 mg/kg | Dose-dependent killing of parasites | - | [1] |

| 50 mg/kg | Complete suppression by days 7-8 | Maximum rate of parasite killing | [1] |

Table 2: Pharmacokinetic Parameters of DSM705 Hydrochloride in Swiss Outbred Mice

| Administration Route | Dose | Bioavailability (F) | Apparent Half-life (t½) | Maximum Concentration (Cmax) | Plasma Clearance (CL) | Volume of Distribution (Vss) | Reference |

| Single Oral (p.o.) | 2.6 mg/kg | 74% | 3.4 h | 2.6 µM | - | - | [1] |

| Single Oral (p.o.) | 24 mg/kg | 70% | 4.5 h | 20 µM | - | - | [1] |

| Single Intravenous (IV) | 2.3 mg/kg | - | - | - | 2.8 mL/min/kg | 1.3 L/kg | [1] |

Table 3: In Vitro Potency of DSM705 Hydrochloride

| Target | IC50 / EC50 | Reference |

| P. falciparum DHODH (PfDHODH) | 95 nM | [1] |

| P. vivax DHODH (PvDHODH) | 52 nM | [1] |

| P. falciparum 3D7 cells | 12 nM | [1] |

| Human DHODH | No inhibition | [1] |

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

DSM705 hydrochloride exerts its antimalarial effect by targeting the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are therefore entirely dependent on this de novo synthesis for the production of essential building blocks for DNA and RNA.[2][3] By inhibiting DHODH, DSM705 effectively halts parasite replication.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of antimalarial compounds like DSM705 hydrochloride in mouse models. These protocols are based on established methods in the field.[4]

Four-Day Suppressive Test (Peter's Test)

This is the standard and most common in vivo assay to assess the blood schizontocidal activity of a test compound.

Objective: To evaluate the ability of a compound to suppress the proliferation of parasites in the blood.

Materials:

-

Plasmodium berghei or a humanized mouse model with Plasmodium falciparum.

-

Appropriate mouse strain (e.g., SCID, NOD-scid IL2Rγnull, Swiss albino, ICR).[5][6]

-

DSM705 hydrochloride.

-

Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water).

-

Standard antimalarial drug for positive control (e.g., Chloroquine).

-

Giemsa stain.

-

Microscope with oil immersion objective.

-

Syringes and needles.

-

Saline solution.

Procedure:

-

Parasite Inoculation:

-

Collect blood from a donor mouse with a rising parasitemia (typically 1-5%).

-

Dilute the infected blood in saline to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.

-

Inject 0.2 mL of the diluted iRBCs intravenously (IV) or intraperitoneally (IP) into each experimental mouse.

-

-

Drug Administration:

-

Randomly divide the infected mice into experimental groups (n=5 per group): vehicle control, positive control, and DSM705 hydrochloride treatment groups at various doses.

-

Approximately 2-4 hours post-infection, administer the first dose of the respective treatments orally (p.o.) or via the desired route.

-

Continue daily administration for four consecutive days (Day 0 to Day 3).

-

-

Monitoring Parasitemia:

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the percentage of parasitemia by counting the number of iRBCs per 1,000-2,000 total red blood cells under a microscope.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percent inhibition of parasite growth for each treatment group compared to the vehicle control group.

-

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of DSM705 hydrochloride in mice.

Materials:

-

Healthy mice of the appropriate strain (e.g., Swiss outbred).

-

DSM705 hydrochloride formulated for oral and intravenous administration.

-

Equipment for blood collection (e.g., capillary tubes, syringes).

-

LC-MS/MS for drug concentration analysis.

Procedure:

-

Dosing:

-

For oral administration, administer a single dose of DSM705 hydrochloride by gavage.

-

For intravenous administration, administer a single bolus dose into the tail vein.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma.

-

-

Sample Analysis:

-

Determine the concentration of DSM705 hydrochloride in plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax, t½, AUC (area under the curve), clearance, and bioavailability.

-

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering.

References

- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols: DSM705 Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of DSM705 hydrochloride solutions in Dimethyl Sulfoxide (DMSO). DSM705 hydrochloride is a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.[1][2][3] Proper preparation of this compound is critical for accurate and reproducible experimental results in antimalarial drug discovery and development.

Physicochemical Properties and Solubility

DSM705 hydrochloride is a pyrrole-based compound with demonstrated activity against Plasmodium falciparum and Plasmodium vivax.[1] While the hydrochloride salt form enhances water solubility and stability compared to its free base, DMSO is a commonly used solvent for preparing stock solutions for in vitro and in vivo studies.[2]

Data Presentation: Solubility of DSM705 Hydrochloride

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 226.83 | Ultrasonic treatment may be required to fully dissolve the compound. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1] |

| Methanol | 250 | 567.09 | Requires ultrasonic treatment for dissolution.[1] |

| Formulation 1 | ≥ 2.5 | ≥ 5.67 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][4] |

| Formulation 2 | ≥ 2.5 | ≥ 5.67 | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][4] |

| Formulation 3 | ≥ 2.5 | ≥ 5.67 | 10% DMSO, 90% Corn Oil.[1] |

Mechanism of Action: DHODH Inhibition

DSM705 hydrochloride selectively targets the Plasmodium DHODH enzyme, which catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthetic pathway.[5] Unlike mammals, which can salvage pyrimidines from their host, Plasmodium parasites are entirely dependent on this de novo pathway, making DHODH an attractive drug target.[5] Inhibition of this enzyme depletes the parasite's pyrimidine pool, thereby halting DNA and RNA synthesis and leading to parasite death.[5]

Caption: Signaling pathway of DSM705 hydrochloride action.

Experimental Protocols

Materials and Equipment

-

DSM705 hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Calibrated pipettes and sterile tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of DSM705 hydrochloride in DMSO.

-

Preparation: In a well-ventilated area, wear appropriate PPE. Ensure that the DMSO is anhydrous and has been recently opened to minimize water absorption.[1]

-

Weighing: Accurately weigh the desired amount of DSM705 hydrochloride powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.09 mg of the compound (Molecular Weight: 440.85 g/mol ).

-

Dissolution: Add the weighed DSM705 hydrochloride to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL).

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-